4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
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Overview
Description
This compound is a complex organic molecule that contains a thiazole ring, a pyrazole ring, and a bromophenyl group . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been extensively synthesized for their potential biological activities. Rodrigues and Bhalekar (2015) highlighted the synthesis of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives and evaluated their biological efficacy, indicating a wide interest in exploring their biological applications (P. R. Rodrigues, Satish M. Bhalekar, 2015).
Chemical Properties and Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the synthesis and structural characterization of isostructural derivatives, showcasing the chemical versatility and potential for various applications in materials science and chemistry (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, suggesting the potential for these compounds in developing new therapeutic agents (E. Mansour, Asmaa Aboelnaga, E. Nassar, Safaa I. Elewa, 2020).
Anticancer Agents
Gomha, Edrees, and Altalbawy (2016) highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents, further emphasizing the research interest in developing anticancer drugs from these compounds (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3S/c1-8-6-12(14(16,17)18)21(20-8)13-19-11(7-22-13)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIBLMWKQPJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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